N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide is a thiazole derivative. Thiazoles are known to exhibit a wide range of biological activities and are found in many potent biologically active compounds Thiazole derivatives have been reported to interact with various targets such as cox-1 and cox-2 enzymes .
Mode of Action
Thiazole derivatives have been reported to inhibit cox-1 and cox-2 enzymes . These enzymes are involved in the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting these enzymes, thiazole derivatives can potentially reduce inflammation.
Biochemical Pathways
Given its potential cox-1 and cox-2 inhibitory activity , it can be inferred that it may affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thus reducing inflammation.
Result of Action
Thiazole derivatives have been reported to exhibit anti-inflammatory activity . This suggests that this compound may also have potential anti-inflammatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with phenylacetic acid derivatives. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Comparison with Similar Compounds
Similar Compounds
- N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide
- N-(4-(4-bromophenyl)-1,3-thiazol-2-yl)acetamide
Uniqueness
N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential pharmacological activities make it a compound of significant interest .
Biological Activity
N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its pharmacological significance. The compound is synthesized as a building block for more complex molecules and exhibits a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.
Target Enzymes
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play crucial roles in the inflammatory response by converting arachidonic acid into prostaglandins, which mediate inflammation and pain.
Biochemical Pathways
The compound's inhibition of COX enzymes leads to decreased production of inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, it may interfere with other cellular pathways involved in cancer cell proliferation and survival.
Antimicrobial Properties
Research indicates that this compound displays significant antimicrobial activity. It has been studied for its effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the compound’s ability to inhibit COX enzymes. In vitro studies have demonstrated that it can reduce inflammation markers in cell cultures, making it a candidate for further development as an anti-inflammatory drug .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells and inhibit cell migration and colony formation. For instance, compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer) .
Case Studies and Research Findings
Properties
IUPAC Name |
N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-16(18-14-9-5-2-6-10-14)11-17-19-15(12-21-17)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHQKZCSFBZYFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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